

A Technical Guide to 2,6-Dimethylaniline: Properties, Synthesis, and Analytical Methods

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2,6-Dimethylaniline

Cat. No.: B139824

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **2,6-dimethylaniline**, a significant chemical intermediate in the pharmaceutical and chemical industries. This document details its chemical identity, physical and chemical properties, and common synthesis and analytical methodologies. The information is intended for researchers, scientists, and professionals in drug development, offering a consolidated resource for laboratory and industrial applications.

Chemical Identity and Molecular Structure

2,6-Dimethylaniline, also known as 2,6-xylidine, is a primary arylamine.^{[1][2]} The molecule consists of an aniline ring with two methyl groups substituted at the second and sixth positions.^{[1][2]} This substitution pattern imparts specific chemical properties and steric hindrance that are crucial for its applications.

CAS Number: 87-62-7^{[1][3]}

Molecular Formula: C₈H₁₁N^{[2][4][5]}

Molecular Weight: 121.18 g/mol^{[2][5][6]}

Synonyms: 2,6-Xylidine, 2-Amino-m-xylene, 2,6-Dimethylbenzenamine, vic-m-Xylidine.^{[1][6]}

Physicochemical Properties

2,6-Dimethylaniline is a colorless to pale yellow liquid at room temperature that may darken upon exposure to air and light.^{[1][4]} It is characterized by a pungent odor.^[7] A summary of its key physical and chemical properties is presented in the tables below.

Table 1: Physical Properties of 2,6-Dimethylaniline

Property	Value	References
Melting Point	10-12 °C	[2][4][8][9]
Boiling Point	214 °C at 739 mmHg	[6][9]
Density	0.984 g/mL at 25 °C	[2][8][9]
Refractive Index	n _{20/D} 1.560	[2][8][9]
Water Solubility	7.5 g/L at 20 °C	[4][8]
Vapor Pressure	<0.01 mmHg at 20 °C	[5][9]

Table 2: Chemical and Safety Properties of 2,6-Dimethylaniline

Property	Value	References
pKa	3.89 at 25 °C	[4][5]
Flash Point	91.1 °C (196 °F)	[4][6]
Explosive Limits	1.3-6.9% (V)	[2][8]
Stability	Stable under recommended storage conditions; sensitive to air and light.	[4]
Reactivity	Reacts with strong oxidizing agents and acids.	[2][4]

Experimental Protocols

Synthesis of 2,6-Dimethylaniline from 2,6-Dimethylnitrobenzene

This protocol describes the reduction of 2,6-dimethylnitrobenzene to **2,6-dimethylaniline** using stannous chloride (SnCl_2).

Materials:

- 2,6-Dimethylnitrobenzene
- Stannous chloride dihydrate ($\text{SnCl}_2 \cdot 2\text{H}_2\text{O}$)
- Concentrated hydrochloric acid (HCl)
- Glacial acetic acid
- 8 M aqueous potassium hydroxide (KOH)

Procedure:

- Dissolve 15 g of $\text{SnCl}_2 \cdot 2\text{H}_2\text{O}$ in 27 mL of concentrated HCl, gently heating if necessary.[\[10\]](#)
- In a separate flask, dissolve 3 mL of 2,6-dimethylnitrobenzene in 34 mL of glacial acetic acid.[\[10\]](#)
- Add the stannous chloride solution to the 2,6-dimethylnitrobenzene solution in one portion.[\[10\]](#)
- Swirl the mixture and let it stand for 15 minutes.[\[10\]](#) A white precipitate may form.
- Cool the reaction mixture in an ice bath.
- Slowly add 8 M aqueous KOH until the mixture is basic to liberate the free amine.[\[10\]](#)
- Transfer the mixture to a separatory funnel and extract three times with water.
- Extract the organic layer with two portions of 3 M HCl.[\[10\]](#)

- Combine the acidic aqueous extracts, cool in an ice bath, and again make basic with 8 M KOH.[10]
- The liberated **2,6-dimethylaniline** can then be extracted with an organic solvent and purified.

Synthesis of α -Chloro-2,6-dimethylacetanilide

This protocol details the acylation of **2,6-dimethylaniline**, a common step in the synthesis of pharmaceuticals like Lidocaine.[11]

Materials:

- 2,6-Dimethylaniline**
- Glacial acetic acid
- Chloroacetyl chloride
- Sodium acetate trihydrate
- Water

Procedure:

- In a dry 250 mL conical flask, place 5 mL of **2,6-dimethylaniline**.[12]
- Add 2 mL of glacial acetic acid.[12]
- Slowly add 3 mL of chloroacetyl chloride while constantly swirling the flask.[12]
- Heat the solution to 40-50 °C for ten minutes to complete the reaction.[10]
- After cooling, add a solution of approximately 3.3 g of sodium acetate trihydrate in 67 mL of water.[10]
- Place the resulting mixture in an ice bath to precipitate the product.[10]

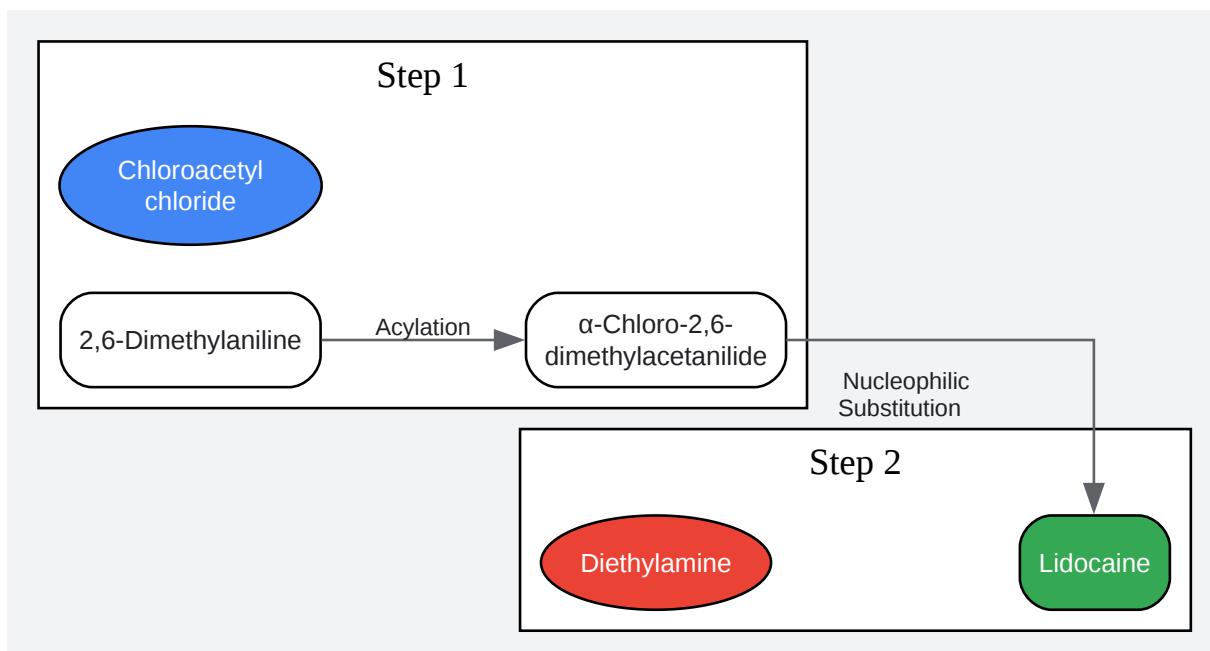
- Collect the precipitate by vacuum filtration and wash the filter cake thoroughly with water to remove any remaining acetic acid.[10]
- Air-dry the product on a watch glass.

Analytical Determination by HPLC with Amperometric Detection

This method is suitable for the determination of **2,6-dimethylaniline** impurities in pharmaceutical preparations.[13]

Instrumentation:

- High-Performance Liquid Chromatography (HPLC) system
- Amperometric detector with a glassy carbon electrode


Procedure:

- Separation: Utilize an appropriate HPLC column and mobile phase to achieve separation of **2,6-dimethylaniline** from the sample matrix.
- Detection: The determination is performed at a glassy carbon electrode at a potential of +0.85 V.[13]
- Quantification: The limit of detection for **2,6-dimethylaniline** can be as low as 0.8 ng/mL, with a limit of quantitation of 1.5 ng/mL.[13] This method is noted for its high sensitivity and specificity.[13]

Visualized Workflow and Pathways

Synthesis Pathway of Lidocaine from 2,6-Dimethylaniline

The following diagram illustrates the two-step synthesis of Lidocaine, a widely used local anesthetic, starting from **2,6-dimethylaniline**. This pathway highlights a key application of the title compound in pharmaceutical manufacturing.[11]

[Click to download full resolution via product page](#)

Caption: Synthesis pathway of Lidocaine from **2,6-Dimethylaniline**.

Conclusion

2,6-Dimethylaniline is a versatile chemical intermediate with well-defined properties that make it essential in various synthetic applications, most notably in the pharmaceutical industry for the production of anesthetics like Lidocaine.^{[1][11]} Understanding its physicochemical characteristics, synthesis routes, and analytical methods is crucial for its safe and effective use in research and development. This guide provides a foundational repository of technical information to support such endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2,6-Dimethylaniline | C8H11N | CID 6896 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2,6-Dimethylaniline | 87-62-7 [chemicalbook.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. nbinno.com [nbinno.com]
- 5. jnfuturechemical.com [jnfuturechemical.com]
- 6. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 7. 2,6-DIMETHYLANILINE (2,6-XYLIDINE) - Occupational Exposures of Hairdressers and Barbers and Personal Use of Hair Colourants; Some Hair Dyes, Cosmetic Colourants, Industrial Dyestuffs and Aromatic Amines - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. chembk.com [chembk.com]
- 9. 2,6-Dimethylaniline 99 87-62-7 [sigmaaldrich.com]
- 10. home.sandiego.edu [home.sandiego.edu]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Virtual Lab 1 - Synthesis of alpha-Chloro-2,6-dimethylacetanilide [qub.ac.uk]
- 13. Determination of 2,6-dimethylaniline and o-toluidine impurities in preparations for local anaesthesia by the HPLC method with amperometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Technical Guide to 2,6-Dimethylaniline: Properties, Synthesis, and Analytical Methods]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b139824#2-6-dimethylaniline-cas-number-and-molecular-structure>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com